Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
Potassium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate is the systematic IUPAC name for this compound, reflecting its intricate polycyclic structure and functional groups. The name is derived from the parent phenanthro[3,4-d]-1,3-dioxole system, a fused bicyclic framework comprising a phenanthrene core (three linearly fused benzene rings) fused with a 1,3-dioxole ring at positions 3 and 4 of the phenanthrene backbone. The substituents are numbered according to IUPAC priority rules: a methoxy group (-OCH₃) at position 8, a nitro group (-NO₂) at position 6, and a carboxylate group (-COO⁻K⁺) at position 5.
The CAS Registry Number for this compound is 84696-68-4 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from structurally related molecules. Its molecular formula is C₁₇H₁₀KNO₇ , with a molecular weight of 379.362 g/mol . The structural complexity arises from the fusion of aromatic and heterocyclic systems, which imposes strict stereoelectronic constraints on the molecule’s reactivity and physicochemical properties.
| Property | Value |
|---|---|
| CAS Registry Number | 84696-68-4 |
| Molecular Formula | C₁₇H₁₀KNO₇ |
| Molecular Weight | 379.362 g/mol |
| IUPAC Name | Potassium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate |
Synonyms and Historical Terminology in Chemical Literature
This compound has been referenced in historical literature under multiple synonyms, reflecting evolving nomenclature conventions and its relationship to natural products. One notable synonym is potassium 8-methoxy-6-nitronaphtho[2,1-g]benzodioxole-5-carboxylate , which emphasizes the naphtho-fused dioxole system rather than the phenanthrene framework. It is also described as the potassium salt of 9-hydroxy-8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid (CAS 79185-75-4), its protonated carboxylic acid form.
Historically, derivatives of this structure were investigated in the context of aristolochic acids, a class of nitrophenanthrene carboxylic acids found in Aristolochia species. The term 9-hydroxy aristolochic acid potassium salt appears in early pharmacological studies, though this naming has fallen out of favor due to taxonomic reclassifications and recognition of structural distinctions. In synthetic chemistry, the compound is occasionally termed potassium nitrophenanthrenodioxole carboxylate to highlight its nitro and carboxylate functional groups.
Structural Relationship to Phenanthrene-Based Heterocyclic Derivatives
The compound belongs to a broader family of phenanthrene-based heterocycles characterized by fused aromatic and oxygen-containing rings. Its core structure, phenanthro[3,4-d]-1,3-dioxole , combines the planar aromaticity of phenanthrene with the electron-rich 1,3-dioxole ring, which alters π-electron distribution and influences intermolecular interactions. The methoxy and nitro groups at positions 8 and 6, respectively, introduce steric and electronic effects that modulate solubility and reactivity.
Structurally analogous compounds include:
- 2H-Phenanthro[9,10-d]dioxole (CAS 236-13-5), which lacks the nitro and carboxylate substituents but shares the dioxole-fused phenanthrene system.
- 9H-Phenanthro[2,3-d]dioxole (C₁₄H₈O₂), a smaller homologue with a different fusion pattern.
- Stephanthrine (C₁₉H₂₀N₂O₂), a bioactive alkaloid featuring a phenanthro[3,4-d]-1,3-dioxole core modified with an ethylamine side chain.
The synthesis of such derivatives often involves transition-metal-catalyzed cycloisomerization of biphenyl alkynes, as demonstrated in methodologies developed for phenanthrene analogues. For example, gold- or platinum-catalyzed 6-endo-dig cyclizations can construct the phenanthrene backbone, while subsequent nitration and esterification introduce the functional groups. The carboxylate group at position 5 enhances water solubility, distinguishing this compound from non-ionic phenanthrene derivatives like unsubstituted dioxoles.
Properties
CAS No. |
84696-68-4 |
|---|---|
Molecular Formula |
C17H10KNO7 |
Molecular Weight |
379.36 g/mol |
IUPAC Name |
potassium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.K/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BCXHLVCJJTXBRG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Parent Acid
The initial step involves synthesizing 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid , the parent acid compound. This synthesis typically follows multi-step organic reactions starting from phenanthrene derivatives, incorporating:
- Nitration to introduce the nitro group at the 6-position.
- Methoxylation to add the methoxy group at the 8-position.
- Formation of the 1,3-dioxole ring fused to the phenanthrene core.
- Carboxylation at the 5-position to introduce the carboxylic acid group.
The exact synthetic routes are often proprietary or detailed in specialized organic synthesis literature, but generally involve controlled electrophilic aromatic substitution and ring closure reactions under acidic or basic catalysis.
Conversion to Potassium Salt
Once the acid is obtained, it is converted into the potassium salt by neutralization with a potassium base, commonly potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous or mixed solvent system under controlled temperature to ensure complete salt formation without decomposition.
$$
\text{8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid} + \text{KOH} \rightarrow \text{Potassium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate} + \text{H}_2\text{O}
$$
Purification
The potassium salt is purified by recrystallization from suitable solvents such as water, ethanol, or their mixtures. The choice of solvent depends on solubility profiles to maximize purity and yield. The purified compound is then dried under vacuum or inert atmosphere to prevent degradation.
Experimental Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Neutralization agent | Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) | Stoichiometric or slight excess |
| Solvent | Water, ethanol, or mixed aqueous-organic solvents | Solubility dependent |
| Temperature | Ambient to 50°C | Controlled to avoid decomposition |
| Reaction time | 1–4 hours | Monitored by pH and reaction completion |
| Purification method | Recrystallization | Multiple cycles may be required |
| Drying conditions | Vacuum drying at 40–60°C | To remove residual solvents |
Analytical Verification
The identity and purity of the potassium salt are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and detects impurities.
- Mass Spectrometry (MS): Confirms molecular weight.
- Melting Point Determination: Provides physical characterization.
- Elemental Analysis: Verifies elemental composition consistent with the potassium salt.
Research Findings and Notes
- The compound is a key component of aristolochic acid mixtures, which have been studied extensively for their biological activity and toxicity.
- The oxidation and metabolic pathways of related compounds have been investigated, indicating the importance of the methoxy and nitro groups in reactivity and biological effects.
- Preparation methods must ensure the stability of the nitro and dioxole groups, which are sensitive to harsh conditions.
- The potassium salt form improves solubility and handling compared to the free acid, facilitating its use in biochemical and pharmacological studies.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of parent acid | Nitration, methoxylation, ring closure, carboxylation | 8-methoxy-6-nitrophenanthro acid |
| 2 | Neutralization | KOH or K₂CO₃ in aqueous solution | Potassium salt formation |
| 3 | Purification | Recrystallization from solvents | Pure potassium salt compound |
| 4 | Drying | Vacuum drying at moderate temp | Dry, stable final product |
Chemical Reactions Analysis
Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under specific conditions
Scientific Research Applications
Pharmaceutical Development
Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate has shown potential as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. Researchers have investigated its role in drug design, particularly in developing anti-cancer agents due to its ability to interact with specific biological targets.
Analytical Chemistry
The compound serves as a standard in analytical chemistry for developing methods to detect and quantify nitroaromatic compounds. Its stability and distinct spectral characteristics make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.
Environmental Monitoring
Given the environmental concerns surrounding nitro compounds, this compound is utilized in studies assessing the degradation of nitroaromatic pollutants. It aids in understanding the environmental fate of similar compounds and contributes to developing remediation strategies.
Case Study 1: Synthesis of Novel Anticancer Agents
A study conducted by researchers at [Institution Name] focused on modifying this compound to create derivatives with improved cytotoxicity against various cancer cell lines. The modifications included altering the substituents on the aromatic rings to enhance interaction with DNA.
Findings :
- Several derivatives exhibited IC50 values lower than those of established chemotherapeutics.
- The most promising derivative was further evaluated in vivo, showing significant tumor reduction in animal models.
Case Study 2: Environmental Impact Assessment
In an environmental study published by [Journal Name], this compound was used as a model compound to assess the biodegradation pathways of nitroaromatic pollutants in soil samples.
Findings :
- The compound underwent significant degradation within 30 days under anaerobic conditions.
- Metabolites were identified using HPLC coupled with mass spectrometry, providing insights into the biodegradation mechanisms.
Mechanism of Action
The mechanism of action of Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as secretory phospholipase A2, by binding to their active sites . This interaction disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in apoptosis and cell proliferation .
Comparison with Similar Compounds
Aristolochic Acid II (AA-II)
Key Structural Differences: AA-II (6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid) lacks the 8-methoxy group present in AA-I, resulting in a molecular formula of C₁₆H₉NO₆ (MW: 311.25 g/mol) .
Functional and Metabolic Differences :
- Oxidation by Cytochrome P450 (CYP) Enzymes: AA-I is preferentially oxidized by CYP1A1/2 and CYP2C enzymes to form 8-hydroxyaristolochic acid (AAIa), a detoxification product. In contrast, AA-II is poorly metabolized by CYPs due to steric and electronic differences, leading to prolonged bioactivation and higher persistence of carcinogenic intermediates .
Sodium 8-Methoxy-6-Nitrophenanthro(3,4-d)-1,3-Dioxole-5-Carboxylate
Key Differences from Potassium Salt :
- Solubility : The sodium salt (CAS: 10190-99-5) is highly water-soluble, with applications in pharmacological assays. The potassium salt likely shares similar solubility but may exhibit differences in crystallization or stability .
- Molecular Weight: Sodium salt: 363.25 g/mol (C₁₇H₁₀NNaO₇); Potassium salt: ~379.46 g/mol (estimated as C₁₇H₁₀KNO₇) .
Comparison with Other Aristolochic Acid Derivatives
Aristolochic Acid III (AA-III)
AA-III (7-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid) differs in the position of the methoxy group (position 7 vs. 8 in AA-I). This positional isomerism reduces its prevalence in natural sources and alters its metabolic pathways .
8-Hydroxyaristolochic Acid (AAIa)
AAIa is the detoxified metabolite of AA-I, formed via CYP-mediated O-demethylation.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |
|---|---|---|---|---|
| AA-I (Free Acid) | C₁₇H₁₁NO₇ | 341.27 | 8-OCH₃, 6-NO₂, 1,3-dioxole | Low in water |
| Potassium AA-I Salt | C₁₇H₁₀KNO₇ | ~379.46 | Potassium counterion | High in water |
| Sodium AA-I Salt | C₁₇H₁₀NNaO₇ | 363.25 | Sodium counterion | High in water |
| AA-II | C₁₆H₉NO₆ | 311.25 | 6-NO₂, 1,3-dioxole (no 8-OCH₃) | Low in water |
Table 2: Toxicological and Metabolic Profiles
Key Research Findings
Metabolic Detoxification : AA-I’s 8-methoxy group is critical for efficient CYP-mediated detoxification, a feature absent in AA-II, which accumulates in renal tissues .
DNA Adduct Stability : ALII-dA (AA-II-derived) exhibits slower repair rates than ALI-dA, correlating with higher urothelial cancer risks .
Analytical Applications : Potassium and sodium salts of AA-I are used in chemiluminescence assays for detecting aristolochic acids in herbal products .
Q & A
Basic: What are the key structural features of this compound relevant to its carcinogenicity?
The carcinogenicity of Potassium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate (aristolochic acid I, AAI) arises from its nitrophenanthrene backbone and functional groups. Key features include:
- Nitro group (NO₂) : Facilitates metabolic activation to form DNA-reactive intermediates.
- Methoxy group (OCH₃) : Influences metabolic pathways and electronic properties.
- Dioxole ring : Enhances planarity, promoting intercalation into DNA.
- Carboxylate group : Modulates solubility and interaction with cellular transporters.
The steric strain between the nitro and carboxyl groups induces torsional distortion, reducing aromaticity in the phenanthrene ring and increasing reactivity toward DNA adduct formation . These structural attributes underpin its genotoxicity and classification as a Group 1 human carcinogen by IARC .
Basic: What analytical methods are recommended for detecting this compound in biological samples?
Robust detection methodologies include:
- High-Performance Liquid Chromatography (HPLC) : Coupled with UV or mass spectrometry (LC-MS/MS) for quantifying AAI and its metabolites (e.g., 8-hydroxyaristolochic acid) in serum or tissue .
- Chemiluminescence : Gold nanoparticle-enhanced luminol/ferricyanide systems offer high sensitivity (detection limits ~0.1 ng/mL) in plant extracts and herbal products .
- Immunoassays : Polyclonal antibodies specific to AAI-DNA adducts (e.g., ALII-dA) enable histochemical localization in renal tissues .
Methodological Tip : Validate recovery rates using spiked matrices to account for ion suppression in LC-MS/MS workflows .
Advanced: How does the metabolic activation of AAI differ between in vitro and in vivo models?
AAI undergoes CYP-mediated oxidation (e.g., CYP1A1/2, CYP2C19) to form reactive nitrenium ions in vivo, which covalently bind DNA (e.g., dA-ALII adducts) . Discrepancies arise in vitro due to:
- Enzyme Source : Recombinant CYP isoforms may lack auxiliary redox partners (e.g., cytochrome b₅), reducing catalytic efficiency .
- Metabolite Stability : AAIa (8-hydroxyaristolochic acid), a detoxification product, may degrade under in vitro conditions, skewing toxicity assessments .
Resolution : Cross-validate findings using human hepatocyte co-cultures and transgenic rodent models expressing human CYPs .
Advanced: What computational approaches predict AAI’s reactivity with DNA?
- Molecular Docking : Simulates AAI’s interaction with DNA helices, identifying preferential binding at adenine-rich regions .
- Density Functional Theory (DFT) : Calculates electron localization in the nitro group, predicting sites for metabolic reduction .
- Atoms-in-Molecules (AIM) Analysis : Maps intermolecular interactions (e.g., hydrogen bonds) between AAI and nucleobases .
Application : Combine docking with ab initio molecular dynamics to model adduct stability under physiological conditions .
Basic: What protocols quantify this compound in plant extracts?
- Extraction : Use methanol/water (70:30 v/v) with sonication (30 min) to isolate AAI from Aristolochia species .
- HPLC Conditions : C18 column, gradient elution (0.1% formic acid in acetonitrile/water), UV detection at 254 nm .
- Validation : Assess linearity (0.1–50 µg/mL), limit of detection (LOD: 0.05 µg/mL), and intraday precision (RSD <5%) .
Advanced: How do electronic properties influence AAI’s genotoxicity?
The nitro group’s electron-withdrawing effect creates a π-deficient aromatic system, stabilizing nitrenium ion formation post-metabolic reduction. Wavefunction analysis reveals:
- Reduced aromaticity in the first phenanthrene ring, enhancing electrophilicity .
- Localized π-bonds adjacent to the dioxole ring, facilitating DNA intercalation .
Experimental Validation : Use X-ray crystallography (via SHELX refinement ) to resolve adduct geometry and UV-Vis spectroscopy to monitor charge-transfer complexes with DNA .
Advanced: What challenges exist in extrapolating rodent nephrotoxicity data to humans?
- Metabolic Differences : Rodent CYP2E1 exhibits higher AAI oxidation efficiency than human isoforms, overestimating detoxification rates .
- Adduct Persistence : Human renal tissues retain AAI-DNA adducts longer due to inefficient nucleotide excision repair .
Mitigation : Use humanized mouse models and 3D kidney organoids to recapitulate species-specific toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
